4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide
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Overview
Description
4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring, a trifluoroethyl group, and a benzamide moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzamide with 1H-pyrrole in the presence of a suitable catalyst. The trifluoroethyl group is introduced through a subsequent reaction with 2,2,2-trifluoroethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrrole ring contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed effects.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)14-25-19(28)13-15-3-7-17(8-4-15)26-20(29)16-5-9-18(10-6-16)27-11-1-2-12-27/h1-12H,13-14H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASHTKYAIBQHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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